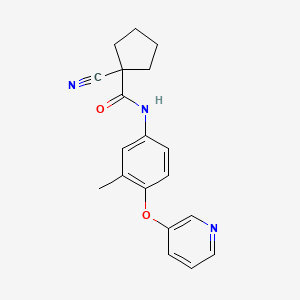
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small-molecule inhibitors that target specific enzymes, which are involved in various pathological conditions.
Applications De Recherche Scientifique
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of specific enzymes, which are involved in the progression of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide exerts its therapeutic effects by inhibiting the activity of specific enzymes, which are involved in the progression of various diseases. The compound binds to the active site of the enzyme and prevents its activity, thereby reducing the progression of the disease.
Biochemical and Physiological Effects:
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the progression of inflammation and autoimmune disorders. The compound has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide in lab experiments include its specificity towards specific enzymes, its potential therapeutic applications, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
The future directions for 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide include further studies on its pharmacokinetics and pharmacodynamics, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. The compound can also be used as a lead compound for the development of other small-molecule inhibitors that target specific enzymes involved in various pathological conditions. Additionally, the use of this compound in combination with other therapeutic agents can be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies on this compound can lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide involves the reaction of 3-methyl-4-pyridin-3-yloxyaniline with cyclopentanone in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, which involve the addition of various reagents, to obtain the final compound. The synthesis method is complex and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-11-15(22-18(23)19(13-20)8-2-3-9-19)6-7-17(14)24-16-5-4-10-21-12-16/h4-7,10-12H,2-3,8-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQLGOMOIWHBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C#N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
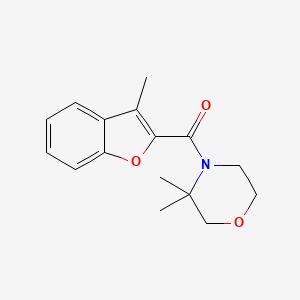
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)


![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
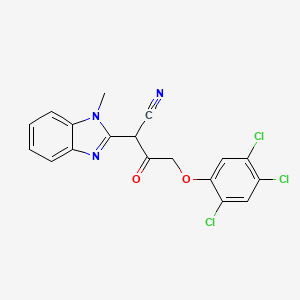
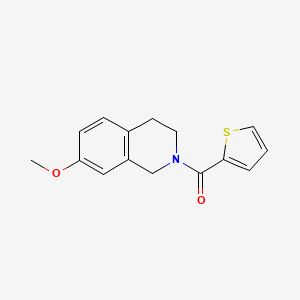
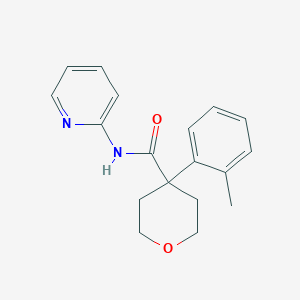
![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)